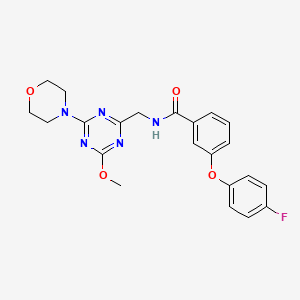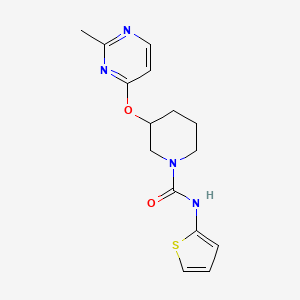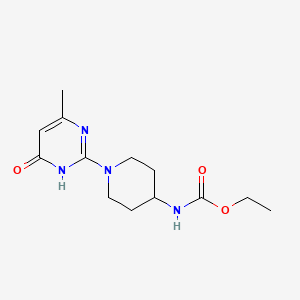![molecular formula C22H29N3O4S B2951806 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-dimethoxyphenyl)ethanediamide CAS No. 946356-29-2](/img/structure/B2951806.png)
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-dimethoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-dimethoxyphenyl)ethanediamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-dimethoxyphenyl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable linear precursor under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the thiophene ring to the azepane moiety.
Attachment of the dimethoxyphenyl group: This can be done via a nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced to the intermediate compound.
Final amidation: The final step involves the formation of the ethanediamide linkage through an amidation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form a more saturated cyclic amine.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated cyclic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-dimethoxyphenyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can act as a scaffold for binding to biological macromolecules, while the thiophene and dimethoxyphenyl groups can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetiedil: A compound with a similar azepane ring structure, used as a vasodilator.
2-(azepan-1-yl)ethyl methacrylate: A compound with an azepane ring and a methacrylate group, used in polymer chemistry.
Uniqueness
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-dimethoxyphenyl)ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene and dimethoxyphenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-28-19-8-7-17(13-20(19)29-2)24-22(27)21(26)23-14-18(16-9-12-30-15-16)25-10-5-3-4-6-11-25/h7-9,12-13,15,18H,3-6,10-11,14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOMZFVAXYUPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B2951723.png)
![N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2951724.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2951726.png)

![(R)-methyl 5-(6-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2951728.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2951729.png)

![2-(benzylsulfanyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide hydrochloride](/img/structure/B2951733.png)
![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate](/img/structure/B2951737.png)


![N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE](/img/structure/B2951741.png)
![9a,11a-dimethyl-1-[(trimethylsilyl)oxy]-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dioxolane]-1-carbonitrile](/img/structure/B2951743.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2951745.png)
